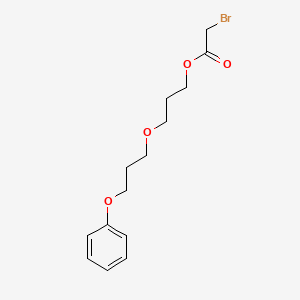
3-(3-Phenoxypropoxy)propyl bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenoxypropoxy)propyl bromoacetate is an organic compound with the molecular formula C17H11ClN4O4. It is a bromoacetate ester derivative, characterized by the presence of a phenoxy group attached to a propoxy chain, which is further linked to a bromoacetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl bromoacetate typically involves a multi-step process:
Nucleophilic Substitution Reaction: The initial step involves the reaction of phenol with halopropanol under alkaline conditions to produce 3-phenoxypropanol.
Esterification: The 3-phenoxypropanol is then esterified using a sulfoacid esterification reagent to form an active ester.
Bromination: Finally, the active ester is reacted with an alkali metal bromide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(3-Phenoxypropoxy)propyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, typically in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding alcohol and acid .
科学研究应用
3-(3-Phenoxypropoxy)propyl bromoacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is investigated for its potential use in the development of new materials with specific properties
作用机制
The mechanism of action of 3-(3-Phenoxypropoxy)propyl bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an alkylating agent, modifying nucleophilic sites in biomolecules. This can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The phenoxy group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .
相似化合物的比较
Similar Compounds
- 3-Phenoxypropyl bromide
- 3-Phenoxypropyl acetate
- 3-Phenoxypropyl chloride
Uniqueness
The presence of both a phenoxy group and a bromoacetate moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
6282-25-3 |
|---|---|
分子式 |
C14H19BrO4 |
分子量 |
331.20 g/mol |
IUPAC 名称 |
3-(3-phenoxypropoxy)propyl 2-bromoacetate |
InChI |
InChI=1S/C14H19BrO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI 键 |
RFTKSEMBMIFHDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCOCCCOC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
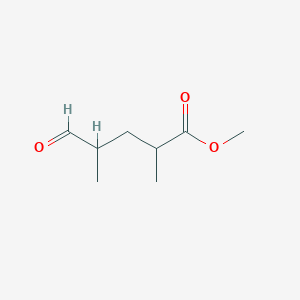
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
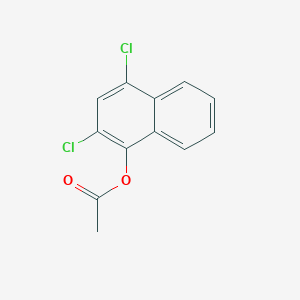
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
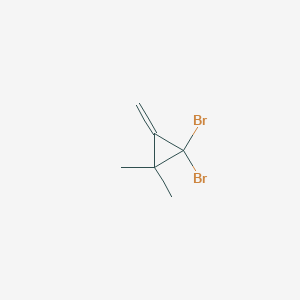

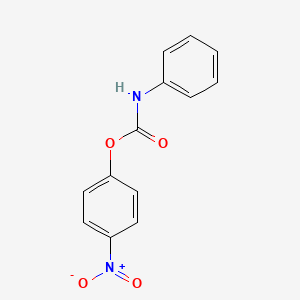
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
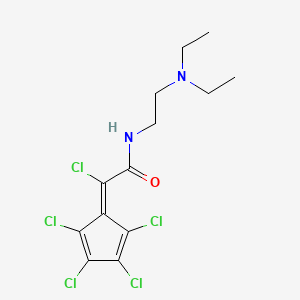
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
